molecular formula C11H16N2 B13053722 (S)-4-(1-Aminoallyl)-N,N-dimethylaniline2hcl

(S)-4-(1-Aminoallyl)-N,N-dimethylaniline2hcl

Cat. No.: B13053722
M. Wt: 176.26 g/mol
InChI Key: IIEQWWNZKVGCBX-NSHDSACASA-N
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Description

    is a chemical compound with the following structural formula:

    (S)-4-(1-Aminoallyl)-N,N-dimethylaniline hydrochloride: (S)-4-(1-Aminoallyl)-N,N-dimethylaniline HCl\text{(S)-4-(1-Aminoallyl)-N,N-dimethylaniline HCl}(S)-4-(1-Aminoallyl)-N,N-dimethylaniline HCl

  • It belongs to the class of aromatic amines and is commonly used in research and industrial applications.
  • The compound’s chirality arises from the presence of an asymmetric carbon center, denoted by the “(S)” configuration.
  • Preparation Methods

      Synthetic Routes:
      • One common synthetic route involves the reaction of N,N-dimethylaniline with allyl bromide under basic conditions. The allyl group adds to the nitrogen atom, resulting in the formation of the desired compound.
      • The reaction can be represented as follows:

        N,N-dimethylaniline+allyl bromidebase(S)-4-(1-Aminoallyl)-N,N-dimethylaniline\text{N,N-dimethylaniline} + \text{allyl bromide} \xrightarrow{\text{base}} \text{(S)-4-(1-Aminoallyl)-N,N-dimethylaniline} N,N-dimethylaniline+allyl bromidebase​(S)-4-(1-Aminoallyl)-N,N-dimethylaniline

      Reaction Conditions:

      Industrial Production:

  • Chemical Reactions Analysis

      Common Reagents and Conditions:

      Major Products:

  • Scientific Research Applications

      Chemistry: Used as a building block in organic synthesis.

      Biology: Investigated for its potential biological activity.

      Medicine: May have applications in drug discovery.

      Industry: Used in the production of dyes and pigments.

  • Mechanism of Action

    • The compound’s mechanism of action depends on its specific application.
    • In drug discovery, it may interact with specific receptors or enzymes, affecting cellular processes.
    • Further research is needed to elucidate its precise targets and pathways.
  • Comparison with Similar Compounds

      Similar Compounds:

    Properties

    Molecular Formula

    C11H16N2

    Molecular Weight

    176.26 g/mol

    IUPAC Name

    4-[(1S)-1-aminoprop-2-enyl]-N,N-dimethylaniline

    InChI

    InChI=1S/C11H16N2/c1-4-11(12)9-5-7-10(8-6-9)13(2)3/h4-8,11H,1,12H2,2-3H3/t11-/m0/s1

    InChI Key

    IIEQWWNZKVGCBX-NSHDSACASA-N

    Isomeric SMILES

    CN(C)C1=CC=C(C=C1)[C@H](C=C)N

    Canonical SMILES

    CN(C)C1=CC=C(C=C1)C(C=C)N

    Origin of Product

    United States

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